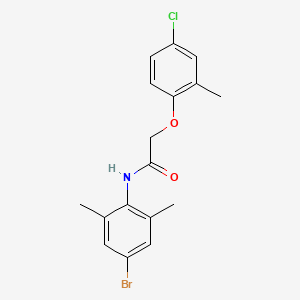![molecular formula C21H19Cl2NO4S2 B4975669 (5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4975669.png)
(5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including dichlorophenyl, thiazolidinone, and ether linkages, suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the thiazolidinone intermediate.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, thiazolidinone derivatives are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Potential therapeutic applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of “(5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (5E)-5-[(3,5-Dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(4-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The unique combination of functional groups in “(5E)-5-[(3,5-Dichloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” distinguishes it from other similar compounds. The presence of the dichlorophenyl and multiple ether linkages may confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
(5E)-5-[[3,5-dichloro-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO4S2/c1-13-2-4-15(5-3-13)27-8-6-26-7-9-28-19-16(22)10-14(11-17(19)23)12-18-20(25)24-21(29)30-18/h2-5,10-12H,6-9H2,1H3,(H,24,25,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXLHYDVHAWRQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975597.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4975607.png)
![5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B4975610.png)
![N-[4-(BUTAN-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4975611.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(methylthio)acetyl]piperidine](/img/structure/B4975619.png)

![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-ethylpiperazine](/img/structure/B4975631.png)
methanone](/img/structure/B4975649.png)
![{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B4975656.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4975663.png)
![N-benzyl-3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4975665.png)
![2-(4-methoxyphenyl)-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B4975677.png)
![5-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B4975682.png)
